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molecular formula C10H18N2O2 B566131 Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1228675-18-0

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B566131
M. Wt: 198.266
InChI Key: MALCQJIQWIWGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

tert-Butyl (±)-9H-fluoren-9-ylmethyl 2,5-diazabicyclo[4.1.0]heptane-2,5-dicarboxylate (1.05 g, 2.50 mmol) was dissolved in Ether (25 mL) and was treated with 1-octanethiol (3.65 g, 24.97 mmol) at room temperature for 10 minutes. Then DBU (0.151 mL, 0.999 mmol) was added. Let mixture stir for 4 hours. Then solvent and extra 1-Octanethiol was removed under reduced pressure. And residue was put on 40 gram silica gel column and eluted on ISCO (0-15% MeOH/EtOAc). Removing solvent gave the title compound. 1H NMR (ppm) (500 MHz, CDCl3): δ 3.51-3.45 (1H, m), 3.05-2.58 (5H, m), 1.71 (1H, s), 1.45 (9H, s), 0.88-0.77 (1H, m), 0.53-0.44 (1H, m).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0.151 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:6]1[N:5](C(OCC1C3C=CC=CC=3C3C1=CC=CC=3)=O)[CH2:4][CH2:3][N:2]2[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(S)CCCCCCC.C1CCN2C(=NCCC2)CC1>CCOCC>[CH:1]12[CH2:7][CH:6]1[NH:5][CH2:4][CH2:3][N:2]2[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C12N(CCN(C2C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
C(CCCCCCC)S
Step Three
Name
Quantity
0.151 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Stirring
Type
CUSTOM
Details
stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then solvent and extra 1-Octanethiol was removed under reduced pressure
WASH
Type
WASH
Details
eluted on ISCO (0-15% MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12N(CCNC2C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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